3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
The compound “3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one” belongs to the class of thienopyrimidinones . These compounds have been synthesized and investigated for various biological activities .
Synthesis Analysis
The synthesis of similar thieno[2,3-d]pyrimidin-4(3H)-ones involves reacting a dithiocarbamic acid methyl ester with a variety of amines . The starting material dithiocarbamate was synthesized from a tetrahydrobenzo thiophene by a novel innovative route .Scientific Research Applications
Antitubercular Agents
Thieno[2,3-d]pyrimidin-4(3H)-ones have been evaluated for their potential as antitubercular agents. Some derivatives, including those similar to the compound , have shown significant activity against Mycobacterium tuberculosis and Mycobacterium bovis . These compounds were found to be non-cytotoxic to four different cell lines, indicating their safety profile for further development as antitubercular drugs.
Antiproliferative Agents
Compounds with a thieno[2,3-d]pyrimidinone core, such as the one you’ve mentioned, are known to exhibit antiproliferative activities . This makes them promising candidates for cancer research, where they could be used to inhibit the growth of cancer cells. The compound API-1, which shares a similar structure, is highlighted as a potential antiproliferative agent.
Antimicrobial Activity
The thieno[2,3-d]pyrimidinone derivatives are also recognized for their antimicrobial properties . This broad spectrum of activity includes potential applications in developing new antibiotics or antiseptics, which could be particularly useful in the fight against drug-resistant bacteria.
Anti-inflammatory and Analgesic Applications
These compounds have been reported to possess anti-inflammatory and analgesic properties . This suggests they could be used in the development of new medications to treat pain and inflammation, offering an alternative to current treatments.
Hypotensive Agents
The thieno[2,3-d]pyrimidinone derivatives have shown hypotensive effects, which means they can lower blood pressure . This application could be vital in creating new treatments for hypertension, a common condition that can lead to serious cardiovascular diseases if left untreated.
Antihistaminic Properties
Lastly, the thieno[2,3-d]pyrimidinone class of compounds, due to their antihistaminic activities, could be explored for use in allergy treatments . They could provide a basis for developing new antihistamines that might offer advantages over existing medications, such as improved efficacy or reduced side effects.
Future Directions
The future directions for “3,5,6-trimethyl-2-(methylthio)thieno[2,3-d]pyrimidin-4(3H)-one” could involve further investigation of its biological activities and potential applications in medicine. For example, similar thieno[2,3-d]pyrimidin-4(3H)-ones have shown promise as potentially pleiotropic anticancer drugs .
Mechanism of Action
Target of Action
Similar compounds, such as pyrido[2,3-d]pyrimidines, have been found to exhibit a wide range of biological activities, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities . They have also been identified as inhibitors of phosphatidylinositol 3-kinase (PI3K), protein tyrosine kinases, and cyclin-dependent kinases .
Mode of Action
It’s known that the compound is synthesized from 5-acetyl-4-aminopyrimidines, which are transformed into pyrido[2,3-d]pyrimidin-5-one derivatives when heated under reflux with meona in buoh .
Biochemical Pathways
Related compounds have been shown to inhibit key enzymes in various biochemical pathways, including pi3k, protein tyrosine kinases, and cyclin-dependent kinases .
Result of Action
Related compounds have been shown to exhibit a wide range of biological activities, suggesting that this compound may have similar effects .
properties
IUPAC Name |
3,5,6-trimethyl-2-methylsulfanylthieno[2,3-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2OS2/c1-5-6(2)15-8-7(5)9(13)12(3)10(11-8)14-4/h1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVPSMEGBAWEHFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C(=N2)SC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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